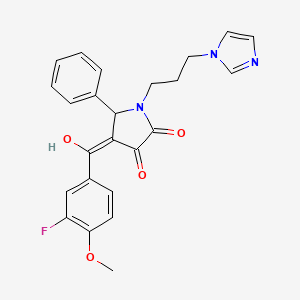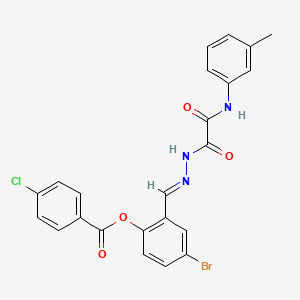![molecular formula C24H19ClN4O4S B12017369 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid CAS No. 578001-81-7](/img/structure/B12017369.png)
4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- React the triazole intermediate with a thiol (e.g., thiophenol) to introduce the sulfanyl group.
Acetylation:
- Acetylate the amino group using acetic anhydride or acetyl chloride.
Industrial Production
Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effectiveness.
Métodos De Preparación
Synthetic Routes
The synthesis of this compound involves several steps. One possible route includes the following:
-
Formation of the Triazole Ring:
- Start with a suitable precursor (e.g., 4-amino benzoic acid).
- React it with an appropriate chlorophenyl isocyanate to form the triazole ring.
- Protect the amino group with a methoxy group to prevent unwanted reactions.
Análisis De Reacciones Químicas
Reactions
Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction of the triazole ring or other functional groups may be relevant.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, or other oxidants.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block for designing novel molecules.
Industry: Employed in the synthesis of specialized materials.
Mecanismo De Acción
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related compounds, the combination of triazole, sulfanyl, and acetyl groups in this molecule sets it apart. Similar compounds include other triazole derivatives and benzoic acid analogs.
Propiedades
Número CAS |
578001-81-7 |
|---|---|
Fórmula molecular |
C24H19ClN4O4S |
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
4-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H19ClN4O4S/c1-33-20-12-4-15(5-13-20)22-27-28-24(29(22)19-10-6-17(25)7-11-19)34-14-21(30)26-18-8-2-16(3-9-18)23(31)32/h2-13H,14H2,1H3,(H,26,30)(H,31,32) |
Clave InChI |
QVGANIUHCQZWEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12017290.png)

![4-{[(E)-(5-Bromo-2-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017307.png)
![2-Ethoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12017314.png)



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12017342.png)
![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12017365.png)



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017385.png)
